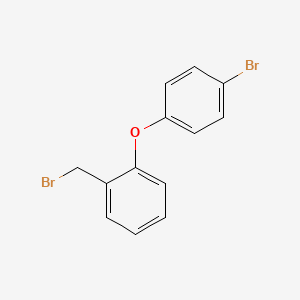

![molecular formula C8H7Cl2FN2O3 B2373285 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 937600-35-6](/img/structure/B2373285.png)

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

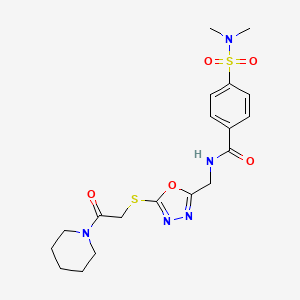

“6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H4ClFN2O2 . It is a hydrochloride hydrate and its molecular weight is 269.06 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .Physical And Chemical Properties Analysis

The compound is a hydrochloride hydrate and is solid in physical form . It has a molecular weight of 269.06 . The InChI code for the compound is 1S/C8H4ClFN2O2.ClH.H2O/c9-4-1-2-5-11-6 (8 (13)14)7 (10)12 (5)3-4;;/h1-3H, (H,13,14);1H;1H2 .Scientific Research Applications

Modification in Biopolymers

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has been used in the modification of chitosan, a natural biopolymer. This modification involves the introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of chitosan, enhancing its properties (Levov et al., 2011).

Fluorescent Properties in Heterocycles

The compound plays a significant role in the study of imidazo[1,2-a]pyridines and pyrimidines as organic fluorophores. These compounds have potential applications as biomarkers and photochemical sensors. Notably, the substitution effects on luminescent properties of these heterocycles have been extensively studied (Velázquez-Olvera et al., 2012).

Synthesis of Novel Compounds

This acid is instrumental in the synthesis of various novel compounds, particularly in heterocyclic chemistry. It contributes to the development of compounds like pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which have potential applications in pharmaceuticals and material sciences (Bakhite et al., 2005).

Application in Coordination Polymers

Research has explored the use of related compounds in the construction of coordination polymers. These polymers have diverse applications, including in materials chemistry for their unique structural and functional properties (Yin et al., 2021).

Synthesis of Bioactive Scaffolds

There is significant interest in synthesizing bioactive scaffolds using this compound. For example, the development of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are promising in biological and medicinal applications (Yakovenko et al., 2021).

Fluorescence Probes and Indicators

This compound is also useful in the synthesis of environmentally sensitive fluorophores and chemical sensors. These applications are vital in analytical chemistry for detecting various ions and molecules (Katritzky et al., 2010).

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of heterocyclic compounds to which this compound belongs, have extensive biological and pharmacological activities

Mode of Action

It has been used as a ph probe, indicating its interaction with hydrogen ions . The compound shows high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used to detect various ions and molecules, including cu 2+, hg 2+, so 2, and ph, indicating their involvement in various biochemical pathways .

Result of Action

It has been used for real-time imaging of ph changes in yeast, indicating its potential use in monitoring cellular processes .

Action Environment

The action of 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be influenced by environmental factors such as pH. The compound has been used for monitoring pH values ranging from 3.0 to 7.0 . Its fluorescence properties may vary depending on the pH of the environment, which can affect its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues have shown significant activity against multidrug-resistant tuberculosis .

Cellular Effects

It has been used as a pH probe to monitor pH changes in yeast cells . This suggests that it may interact with cellular processes related to pH regulation.

Molecular Mechanism

It has been suggested that it may form a hydrogen bond with carboxyl groups in acidic conditions . As the H+ concentration decreases, this hydrogen bond may gradually weaken, constructing a good push-pull system .

Temporal Effects in Laboratory Settings

It has been noted that it shows an extremely short response time (less than 10 seconds) when used as a pH probe .

Metabolic Pathways

Imidazo[1,2-a]pyridine analogues have been studied for their potential use in drug discovery, suggesting that they may interact with various enzymes and cofactors .

Subcellular Localization

Its use as a pH probe suggests that it may be localized in areas of the cell where pH changes occur .

Properties

IUPAC Name |

6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALODLZLCVTUQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)

![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)